molecular formula C25H21FN2O3S2 B2833938 ETHYL 4-(4-FLUOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE CAS No. 671198-87-1

ETHYL 4-(4-FLUOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE

Cat. No.: B2833938
CAS No.: 671198-87-1
M. Wt: 480.57
InChI Key: HVIUFCWABFTPJA-UHFFFAOYSA-N
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Description

ETHYL 4-(4-FLUOROPHENYL)-2-{2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a thiophene-3-carboxylate derivative featuring a fluorinated aromatic system and a quinoline-containing sulfanyl acetamido side chain. Its structure includes:

  • A 4-fluorophenyl group at the 4-position of the thiophene ring.
  • An ethyl carboxylate moiety at the 3-position.

This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated aromatic systems and heterocyclic motifs (e.g., quinoline) play critical roles in binding affinity and selectivity.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O3S2/c1-3-31-25(30)23-19(16-8-10-17(26)11-9-16)13-33-24(23)28-21(29)14-32-22-12-15(2)18-6-4-5-7-20(18)27-22/h4-13H,3,14H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIUFCWABFTPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NC4=CC=CC=C4C(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-fluorophenyl)-2-{2-[(4-methylquinolin-2-yl)sulfany]acetamido}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a fluorophenyl group, a methylquinoline moiety, and an acetamido group. The structural complexity suggests potential interactions with multiple biological targets. The synthesis typically involves multi-step reactions, including the formation of the thiophene core and subsequent functionalization with the fluorophenyl and quinoline groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of ethyl 4-(4-fluorophenyl)-2-{2-[(4-methylquinolin-2-yl)sulfany]acetamido}thiophene-3-carboxylate. For instance, in vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The compound exhibits a significant dose-dependent reduction in cell viability, with IC50 values ranging from 23.2 to 49.9 μM, indicating potent cytotoxic effects .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Induction of apoptosis
Prostate Cancer35.0Cell cycle arrest at G2/M phase
Lung Cancer49.9Inhibition of cell proliferation

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometry studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which disrupts normal cellular division and promotes apoptosis .
  • Inhibition of Key Pathways : Preliminary data suggest that it may inhibit pathways involved in tumor growth and survival, such as the STAT3 signaling pathway.

Case Studies

Several case studies have documented the efficacy of ethyl 4-(4-fluorophenyl)-2-{2-[(4-methylquinolin-2-yl)sulfany]acetamido}thiophene-3-carboxylate in vivo:

  • Breast Cancer Model : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups treated with standard chemotherapy agents like 5-fluorouracil (5-FU). Tumor weight decreased by approximately 54% following treatment .
  • Hepatotoxicity Assessment : In addition to its antitumor effects, studies have indicated that this compound may mitigate hepatotoxicity associated with chemotherapeutic agents by restoring liver enzyme levels towards normal ranges .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of thiophene-3-carboxylates with variations in aryl substituents and side-chain functionalities. Below is a detailed comparison with key analogs (Table 1) and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Aryl Substituent (Position 4) Side Chain (Position 2) Molecular Weight (g/mol) XLogP3 Key Structural Differences
Target Compound 4-Fluorophenyl 2-[(4-Methylquinolin-2-yl)sulfanyl]acetamido ~495.0 (estimated) ~7.0 (estimated) Reference compound for comparison.
Ethyl 4-(4-methoxyphenyl)-2-[2-(phenylsulfanyl)acetamido]thiophene-3-carboxylate 4-Methoxyphenyl 2-(phenylsulfanyl)acetamido ~469.5 ~6.5 Methoxy group enhances electron-donating effects vs. fluorine. Phenylsulfanyl lacks quinoline’s nitrogen, reducing hydrogen-bonding potential.
Ethyl 4-(4-chlorophenyl)-2-{2-[(4-methylquinolin-2-yl)sulfanyl]acetamido}thiophene-3-carboxylate 4-Chlorophenyl Same as target compound 497.0 7.3 Chlorine increases lipophilicity (higher XLogP3) and steric bulk vs. fluorine. May influence metabolic stability.
Ethyl 4-(4-methylphenyl)-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate 4-Methylphenyl 2-(2-methylphenoxy)acetamido ~437.5 ~5.8 Phenoxy group replaces sulfanyl, altering electronic properties. Methylphenyl reduces polarity compared to fluorophenyl.
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 4-Chlorophenyl Cyanoacetyl amino ~360.8 ~3.2 Cyano group introduces strong electron-withdrawing effects. Simplified side chain reduces steric hindrance.

Key Findings from Structural Comparisons

Aryl Substituent Effects: Fluorine (Target): Balances moderate lipophilicity (XLogP3 ~7.0) with electronegativity, enhancing membrane permeability and metabolic stability compared to methoxy (electron-donating) or chloro (highly lipophilic) groups . Methoxy (Analog ): Lowers XLogP3 (6.5) and may enhance solubility but reduce target binding in hydrophobic pockets.

Side-Chain Modifications: Quinoline Sulfanyl (Target): The 4-methylquinolin-2-yl group provides a planar heterocyclic system capable of π-π stacking and hydrogen bonding, which is absent in phenylsulfanyl () or phenoxy () analogs. Cyanoacetyl (Analog ): The cyano group drastically reduces XLogP3 (3.2) and introduces polarizability, likely shifting pharmacological activity toward polar targets.

Synthetic Feasibility: The target compound’s quinoline-sulfanyl side chain requires multi-step synthesis (e.g., thiol-quinoline coupling), whereas analogs with simpler side chains (e.g., ) are more accessible but less functionally diverse.

Implications for Drug Design

  • Target Compound : Optimal for targets requiring balanced lipophilicity and heterocyclic interactions (e.g., kinase inhibitors). The fluorophenyl group offers metabolic stability over chlorophenyl analogs.
  • Analog : Suitable for high-affinity binding to hydrophobic pockets but may require optimization to mitigate toxicity.

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